molecular formula C8H8BF3O3 B1387929 3-Methoxy-5-(trifluoromethyl)phenylboronic acid CAS No. 871332-97-7

3-Methoxy-5-(trifluoromethyl)phenylboronic acid

Cat. No.: B1387929
CAS No.: 871332-97-7
M. Wt: 219.96 g/mol
InChI Key: GKEMDZIGTOAZRK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Methoxy-5-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of this compound with palladium catalysts and halides to form biaryl compounds. The compound interacts with enzymes and proteins that facilitate the coupling reaction, such as palladium complexes, which act as catalysts. The nature of these interactions involves the formation of transient complexes that enable the transfer of organic groups between reactants .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role in biochemical reactions suggests potential impacts on cell signaling pathways and gene expression. The compound may influence cellular metabolism by participating in reactions that modify cellular components, although specific studies on its cellular effects are limited .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with organic halides in the presence of palladium catalystsThe compound’s ability to participate in these reactions is due to its boronic acid functional group, which can form stable complexes with palladium .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The compound is generally stable under standard storage conditions but may degrade over time when exposed to moisture or high temperatures. Long-term effects on cellular function have not been extensively studied, but the compound’s stability suggests it can be used reliably in various biochemical experiments .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models are limited. Like other boronic acids, it is expected that the compound may exhibit threshold effects, with higher doses potentially leading to toxic or adverse effects. Detailed studies are needed to determine the specific dosage effects and any associated toxicity in animal models .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not extensively studied. It is possible that the compound interacts with transporters or binding proteins that facilitate its movement within biological systems. The localization and accumulation of the compound may depend on its chemical properties and interactions with cellular components .

Preparation Methods

3-Methoxy-5-(trifluoromethyl)phenylboronic acid can be synthesized through several methods. One common synthetic route involves the reaction of 3-methoxy-5-(trifluoromethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may also include additional purification steps, such as recrystallization or chromatography, to ensure the final product’s purity .

Chemical Reactions Analysis

3-Methoxy-5-(trifluoromethyl)phenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Properties

IUPAC Name

[3-methoxy-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O3/c1-15-7-3-5(8(10,11)12)2-6(4-7)9(13)14/h2-4,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEMDZIGTOAZRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OC)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660239
Record name [3-Methoxy-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871332-97-7
Record name [3-Methoxy-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-5-(trifluoromethyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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